molecular formula C14H16IN3O B4705195 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide

Numéro de catalogue B4705195
Poids moléculaire: 369.20 g/mol
Clé InChI: MOPMMGGNLJBCEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide, also known as IMPY, is a small molecule that has been extensively studied for its potential applications in the field of nuclear medicine. IMPY is a radioligand that binds specifically to the amyloid-beta (Aβ) peptide, which is a key pathological hallmark of Alzheimer's disease (AD).

Mécanisme D'action

The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide involves its specific binding to the Aβ peptide. Aβ is a peptide that is produced by the cleavage of the amyloid precursor protein (APP) and is known to accumulate in the brains of individuals with AD. This compound binds specifically to Aβ, which allows for the visualization of Aβ plaques in the brain using PET imaging. In addition, this compound has also been shown to inhibit the aggregation of Aβ, which may have therapeutic implications for the treatment of AD.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its binding to Aβ. By binding specifically to Aβ, this compound allows for the visualization of Aβ plaques in the brain, which can aid in the diagnosis of AD. In addition, this compound has also been shown to inhibit the aggregation of Aβ, which may have therapeutic implications for the treatment of AD.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide in lab experiments is its specific binding to Aβ. This allows for the visualization of Aβ plaques in the brain using PET imaging, which can aid in the diagnosis of AD. In addition, this compound has also been shown to inhibit the aggregation of Aβ, which may have therapeutic implications for the treatment of AD. However, one limitation of using this compound is its relatively short half-life, which may limit its usefulness in certain applications.

Orientations Futures

There are several future directions for the study of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide. One area of research is the development of new radioligands that can bind specifically to Aβ with higher affinity and selectivity. Another area of research is the investigation of the therapeutic potential of this compound and related compounds for the treatment of AD. Finally, there is also interest in using this compound and related compounds for the detection and treatment of other neurodegenerative diseases.

Applications De Recherche Scientifique

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide has been extensively studied for its potential applications in the field of nuclear medicine, particularly in the diagnosis and treatment of Alzheimer's disease. It has been shown to bind specifically to Aβ plaques in the brain, which makes it a useful tool for the detection of these plaques in vivo using positron emission tomography (PET) imaging. In addition, this compound has also been investigated as a potential therapeutic agent for the treatment of AD.

Propriétés

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16IN3O/c1-3-18-9-12(10(2)17-18)8-16-14(19)11-5-4-6-13(15)7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPMMGGNLJBCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CNC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide
Reactant of Route 3
Reactant of Route 3
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide
Reactant of Route 4
Reactant of Route 4
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide
Reactant of Route 5
Reactant of Route 5
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide
Reactant of Route 6
Reactant of Route 6
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.